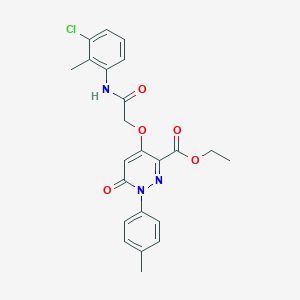
Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H22ClN3O5 and its molecular weight is 455.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research on the compound Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate and similar compounds has shown potential applications in various fields, including antimicrobial activity. For instance, a study on the synthesis and antimicrobial activity of novel compounds derived from Ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate demonstrated the potential for creating compounds with significant antimicrobial properties. This research involved the transformation of the starting compound through several chemical reactions, resulting in compounds that were tested for their antimicrobial efficacy (K. Ravindra, H. Vagdevi, V. Vaidya, 2008).
Herbicidal Activities
Another application of related chemical structures is in the field of agriculture, specifically as herbicidal agents. A study on 4-(3-Trifluoromethylphenyl)pyridazine derivatives, which share a similar complexity in their chemical structure, highlighted their development and evaluation for herbicidal activities. Starting from ethyl 2-(3-trifluoromethylphenyl)acetate, novel derivatives were synthesized and tested, showing promising results in inhibiting chlorophyll at very low concentrations and exhibiting potent herbicidal activity against certain plants (Han Xu et al., 2008).
Antioxidant Properties
The compound and its derivatives have also been explored for their antioxidant properties. Research into the synthesis, characterization, and in vitro pharmacological screening of 3, 4-Dihydropyrimidin-2-one derivatives, including reactions of similar ethyl compounds, indicated potential antioxidant activity. The study demonstrated that some synthesized compounds exhibited significant antimicrobial and antioxidant activities, suggesting their potential application in developing new therapeutic agents (B. Dey et al., 2022).
Corrosion Inhibition
Moreover, compounds structurally related to this compound have been investigated as corrosion inhibitors for industrial applications. A study on pyranpyrazole derivatives showed their effectiveness in inhibiting corrosion on mild steel, a common concern in the industrial pickling process. The research provided insights into the molecular interactions between the inhibitors and metal surfaces, supporting the development of more efficient corrosion inhibitors (P. Dohare et al., 2017).
Propriétés
IUPAC Name |
ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O5/c1-4-31-23(30)22-19(12-21(29)27(26-22)16-10-8-14(2)9-11-16)32-13-20(28)25-18-7-5-6-17(24)15(18)3/h5-12H,4,13H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPPWBIKQPZNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C(=CC=C2)Cl)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
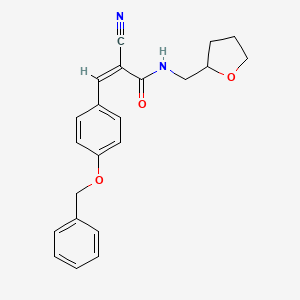
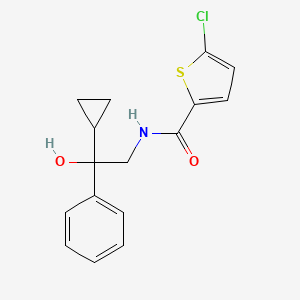
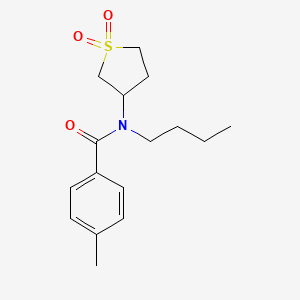
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2456813.png)

![N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2456816.png)

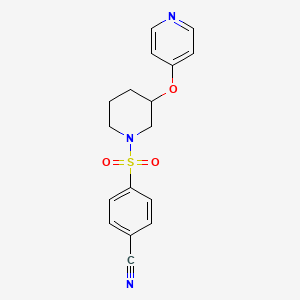
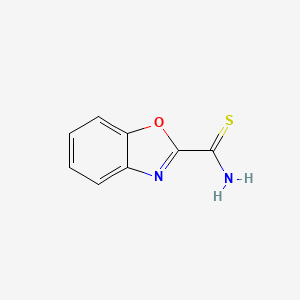
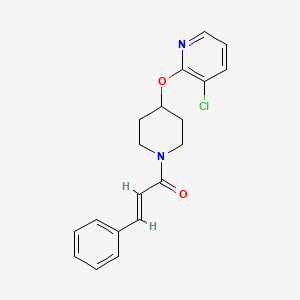

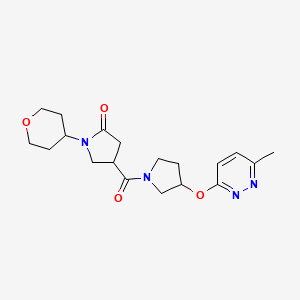
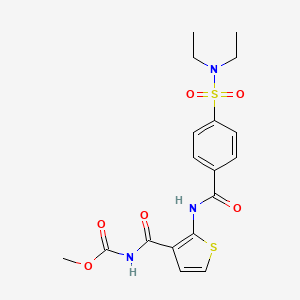
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2456828.png)
